2,3-Difluoropyridine-4-carbaldehyde
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Overview
Description
2,3-Difluoropyridine-4-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C6H3F2NO and a molecular weight of 143.09 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2nd and 3rd positions of the pyridine ring and an aldehyde group at the 4th position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoropyridine-4-carbaldehyde typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) . These reactions are carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoropyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2,3-Difluoropyridine-4-carboxylic acid.
Reduction: 2,3-Difluoropyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoropyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of fluorinated analogs of biologically active compounds.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 2,3-difluoropyridine-4-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis. The aldehyde group allows for further functionalization, enabling the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoropyridine: Lacks the aldehyde group, making it less versatile in functionalization.
4-Chloro-3-fluoropyridine: Contains a chlorine atom instead of a second fluorine atom, leading to different reactivity.
2,5-Difluoropyridine: Fluorine atoms are positioned differently, affecting the compound’s chemical properties.
Uniqueness
2,3-Difluoropyridine-4-carbaldehyde is unique due to the combination of fluorine atoms and an aldehyde group, which provides a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications .
Biological Activity
2,3-Difluoropyridine-4-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with two fluorine substituents at the 2 and 3 positions and an aldehyde group at the 4 position. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and proteins. Similar compounds have been shown to exhibit inhibitory effects on enzymes such as α-glucosidase, impacting glucose metabolism. The compound's aldehyde group can participate in nucleophilic attack reactions, allowing it to form covalent bonds with biomolecules, which may lead to enzyme inhibition or activation.
Anticancer Properties
Preliminary studies suggest that this compound may influence cancer cell proliferation and apoptosis. Similar compounds have been observed to activate caspase enzymes and induce apoptosis in various cancer cell lines. This suggests a possible role for this compound in cancer treatment strategies.
Case Studies and Research Findings
- Enzyme Inhibition : A study explored the inhibition of α-glucosidase by pyridine derivatives, indicating that modifications at the 4-position can enhance inhibitory activity. The findings suggest that this compound could be a candidate for further investigation in glucose metabolism disorders.
- Cellular Effects : In vitro studies have shown that similar compounds can modulate cellular signaling pathways related to apoptosis and cell cycle regulation. The ability of these compounds to alter gene expression profiles also points to their potential as therapeutic agents .
Data Tables
Properties
IUPAC Name |
2,3-difluoropyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDQNHSVEDQAMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704705 |
Source
|
Record name | 2,3-Difluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-65-9 |
Source
|
Record name | 2,3-Difluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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